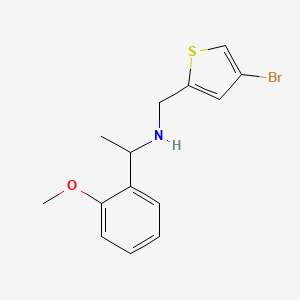
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring, a thiophene ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.
Acylation: The 3-bromothiophene is then subjected to acylation using a suitable acyl chloride to form 3-bromothiophene-2-carbonyl chloride.
Coupling with Piperidine: The acyl chloride is reacted with piperidine to form the intermediate 1-(3-bromothiophene-2-carbonyl)piperidine.
Formation of the Final Product: The intermediate is then reacted with acetamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Mécanisme D'action
The mechanism of action of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.
Uniqueness
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15BrN2O2S |
|---|---|
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
2-[1-(3-bromothiophene-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-9-3-6-18-11(9)12(17)15-4-1-8(2-5-15)7-10(14)16/h3,6,8H,1-2,4-5,7H2,(H2,14,16) |
Clé InChI |
VRJJDOAXEXPWQY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)N)C(=O)C2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)

![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)



